molecular formula C6H12O6 B12412529 D-Glucose-18O-1

D-Glucose-18O-1

Cat. No.: B12412529
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-AATLPQJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose-18O-1: is a stable isotope-labeled form of D-Glucose, where the oxygen atom at the first position is replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a critical role in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of D-Glucose-18O-1 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure .

Industrial Production Methods: : Industrial production of this compound is often carried out using biocatalysis, where enzymes are used to catalyze the incorporation of oxygen-18 into glucose. This method is preferred due to its high efficiency and environmental friendliness. The process involves the use of labeled precursors and specific enzymes to achieve the desired labeling .

Chemical Reactions Analysis

Types of Reactions: : D-Glucose-18O-1 undergoes various chemical reactions similar to those of unlabeled glucose. These include:

Common Reagents and Conditions

Major Products

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Glycosides.

Scientific Research Applications

D-Glucose-18O-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Glucose-18O-1 is similar to that of unlabeled glucose. It is metabolized through glycolysis, where it is converted to pyruvate, generating ATP and NADH. The labeled oxygen-18 allows for the tracking of metabolic pathways and the study of glucose utilization in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : D-Glucose-18O-1 is unique due to the incorporation of the stable isotope oxygen-18, which allows for its use as a tracer in metabolic studies. This labeling provides valuable insights into glucose metabolism and its role in various biological processes .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanylhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i9+2

InChI Key

GZCGUPFRVQAUEE-AATLPQJHSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)[18OH])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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